molecular formula C20H24Cl2N2O3S B2461061 2,5-dichloro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide CAS No. 954001-99-1

2,5-dichloro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Cat. No.: B2461061
CAS No.: 954001-99-1
M. Wt: 443.38
InChI Key: WBGZEABEKPQTBZ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24Cl2N2O3S and its molecular weight is 443.38. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-HIV Activities

Research has shown that compounds structurally related to 2,5-dichloro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, specifically benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety, exhibit antimicrobial and anti-HIV activities. These compounds were synthesized through a process involving the chlorosulfonation of phenyl substituent present on 5-mercapto-1,3,4-oxadiazoles, and their efficacy was tested in vitro (Iqbal et al., 2006).

Enhancement of Cognitive Properties

A related compound, SB-399885, which shares structural similarities with this compound, has been studied for its potential in enhancing cognitive properties. This compound demonstrated high affinity and selectivity for the 5-HT6 receptor and showed promise in reversing age-dependent deficits in spatial learning, hinting at therapeutic utility in cognitive disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of related benzenesulfonamide compounds, like N-(2‘-Phenylphenyl)benzenesulfonamides, has been conducted to explore their potential in various applications, including catalysis and material science. These studies involve oxidative cross-coupling reactions and provide insight into the chemical properties and reactivity of such compounds (Miura et al., 1998).

Anticancer Activity

Another area of interest is the investigation of benzenesulfonamide derivatives for their potential anticancer activities. Novel compounds, including 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamides, have been synthesized and tested against human cancer cell lines. These studies have identified compounds with significant cytotoxic activity and the ability to induce apoptosis in cancer cells, offering potential pathways for the development of new anticancer agents (Żołnowska et al., 2016).

Enzyme Inhibition for Therapeutic Use

The inhibition of carbonic anhydrase enzymes by benzenesulfonamide derivatives represents another significant area of research. These inhibitors have therapeutic potential in treating conditions like glaucoma, edema, and certain neurological disorders. Studies have focused on designing sulfonamide compounds with high affinity and selectivity for specific carbonic anhydrase isoforms, leading to the development of more effective treatments (Gul et al., 2016).

Properties

IUPAC Name

2,5-dichloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O3S/c21-17-8-9-18(22)20(14-17)28(25,26)23-10-4-5-11-24-12-13-27-19(15-24)16-6-2-1-3-7-16/h1-3,6-9,14,19,23H,4-5,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGZEABEKPQTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.